1,3-Dichloro-1,1,3,3-tetrafluoropropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

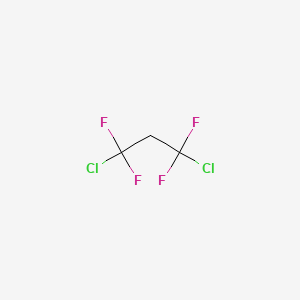

1,3-Dichloro-1,1,3,3-tetrafluoropropane (CAS No. 76140-39-1) is a hydrochlorofluorocarbon (HCFC) with the molecular formula C₃H₂Cl₂F₄ and a molecular weight of 185.5 g/mol. Structurally, it features two chlorine atoms at positions 1 and 3 and four fluorine atoms distributed symmetrically at carbons 1 and 3 (Figure 1). Historically, this compound was explored for applications such as anesthesia due to its stability and low toxicity , though its primary use shifted to industrial solvents and refrigerants before being phased out under environmental regulations . Early synthesis methods involved halogen-exchange reactions, as evidenced by patents describing its preparation via catalytic fluorination of chlorinated precursors .

Q & A

Q. Basic: What are the primary synthetic routes for 1,3-Dichloro-1,1,3,3-tetrafluoropropane?

Methodological Answer:

The compound is synthesized via halogen-exchange reactions or dehydrochlorination. For example, a patent describes using 1,2-dichloro-2,3,3,3-tetrafluoropropane as a precursor, undergoing liquid-phase dehydrochlorination with a base (e.g., NaOH or KOH) to yield chlorofluoropropene derivatives . Another approach involves catalytic halogen exchange using hydrogen fluoride or chlorine under controlled temperatures (100–200°C) . Key steps include:

- Reactor setup : Use a corrosion-resistant reactor (e.g., Hastelloy) due to corrosive reagents.

- Catalyst selection : Chromium-based catalysts improve halogen-exchange efficiency .

- Purification : Distillation or fractional crystallization to isolate the product.

Q. Basic: What are the key physicochemical properties critical for experimental handling?

Methodological Answer:

Critical properties include:

- Stability : Low reactivity with air/water but reacts violently with strong reducing agents (e.g., LiAlH₄) and oxidizers (e.g., KMnO₄) at elevated temperatures .

- Molecular weight : 199.48 g/mol (calculated from IUPAC data in ).

- Structure confirmation : Use FT-IR (C-F stretches at 1100–1250 cm⁻¹) and ¹⁹F NMR (δ -70 to -90 ppm for CF₃ groups) .

- Safety : Occupational exposure limits (if available) should be cross-referenced from SDS Section 8 .

Q. Advanced: How can catalytic systems be optimized for synthesizing chlorofluoropropanes?

Methodological Answer:

Catalytic optimization involves:

- Catalyst screening : Compare chromium-magnesium fluoride (Cr-MgF₂) with zeolite-based catalysts. Cr-MgF₂ shows higher selectivity (>90%) for fluorinated products at 150°C .

- Kinetic studies : Monitor reaction rates via gas chromatography (GC) to identify side products (e.g., 1,1,3-trichloropropane).

- Parameter tuning : Adjust pressure (1–5 bar) and HF/chlorocarbon molar ratios (2:1 to 4:1) to minimize byproducts .

Q. Advanced: How to resolve contradictions in reported reaction efficiencies across studies?

Methodological Answer:

Contradictions often arise from:

- Impurity interference : Use GC-MS to detect trace impurities (e.g., residual HCl) that inhibit catalysis .

- Temperature gradients : Validate reactor homogeneity with thermocouples at multiple points.

- Batch variability : Standardize precursor purity (≥99%) and solvent drying (e.g., molecular sieves) .

- Statistical analysis : Apply ANOVA to compare yields under varying conditions (e.g., pH, catalyst loading) .

Q. Basic: What safety protocols are essential for handling this compound in academic labs?

Methodological Answer:

- Ventilation : Use fume hoods with >100 ft/min airflow due to volatility (BP ≈ 40–60°C) .

- PPE : Wear nitrile gloves, safety goggles, and fluoropolymer-coated aprons.

- First aid : For inhalation, administer 100% O₂ and consult a physician immediately .

Q. Advanced: What analytical methods validate the compound’s purity and structural integrity?

Methodological Answer:

- Chromatography : GC-FID with a DB-624 column (30 m × 0.32 mm) to quantify purity (≥98%) .

- Spectroscopy : ¹³C NMR (δ 110–120 ppm for CF₃ groups) and high-resolution MS (m/z 199.48 ± 0.01) .

- XRD : Confirm crystalline structure (if solid) by comparing with NIST reference data .

Q. Basic: What are the common chemical reactions for functionalizing this compound?

Methodological Answer:

- Substitution : React with nucleophiles (e.g., NH₃) to replace chlorine atoms, forming amines .

- Addition : Introduce halogens (e.g., Br₂) across the C=C bond in unsaturated derivatives .

- Polymerization : Initiate with radical catalysts (e.g., AIBN) under inert atmospheres .

Q. Advanced: How to assess environmental impacts of chlorofluoropropane derivatives?

Methodological Answer:

- OH radical reactivity : Measure rate constants (kOH) using smog chamber experiments; values <1×10⁻¹³ cm³/molecule·s indicate low ozone depletion potential .

- Global warming potential (GWP) : Calculate using IR absorption cross-sections (e.g., 0.1–10 relative to CO₂) .

- Toxicity screening : Use zebrafish embryos (Danio rerio) for acute toxicity (LC₅₀) and genotoxicity assays .

Q. Basic: How to design a stability study under varying storage conditions?

Methodological Answer:

- Accelerated degradation : Store samples at 40°C/75% RH for 6 months, monitoring via GC and pH .

- Light exposure : Use UV-Vis spectroscopy to track photolytic decomposition (λ = 254 nm) .

- Container compatibility : Test glass vs. HDPE containers for leachable interference using ICP-MS .

Q. Advanced: What computational methods predict reaction pathways for chlorofluoropropanes?

Methodological Answer:

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Fluorinated Propanes

Key Observations :

- Chlorine/Fluorine Substitution : The target compound’s dichloro-tetrafluoro configuration provides intermediate polarity, making it suitable for solvents, whereas HCFC-225cb/cc’s pentafluoro substitution enhances stability for refrigeration .

- Molecular Weight: Higher molecular weight correlates with lower volatility, influencing applications in non-flammable solvents .

Functional Group and Reactivity

- Unsaturated Analogs : Compounds like 1,3,3,3-tetrafluoropropene (HFO-1234ze) feature a double bond, increasing reactivity in polymerization and refrigerant applications . In contrast, saturated HCFCs like the target compound exhibit slower atmospheric degradation, contributing to ozone depletion .

- Ketone Derivatives : Dichlorotetrafluoroacetone (DCTFA, CAS 127-21-9) contains a carbonyl group, enabling use as a solvent for polar polymers. Its higher reactivity with nucleophiles distinguishes it from the target compound .

Environmental and Regulatory Considerations

- Ozone Depletion Potential (ODP): The target compound’s ODP is lower than CFCs but higher than HFCs, leading to its inclusion in phased-out substances under the Montreal Protocol .

- Regulatory Status : Banned by Toyota in raw materials due to persistent environmental risks , whereas HCFC-225cb/cc remain regulated transitional refrigerants .

Research Findings and Data

Market Alternatives

- Siloxanes: Non-halogenated alternatives like hexamethyldisiloxane (CAS 107-46-0) offer similar solvent properties without environmental liabilities .

Preparation Methods

Fluorination of Chlorinated Hydrocarbons

The fluorination of chlorinated hydrocarbons represents one of the most widely used industrial methods for synthesizing 1,3-dichloro-1,1,3,3-tetrafluoropropane. This approach leverages the substitution of chlorine atoms with fluorine under controlled conditions.

Reaction Mechanism and Reagents

The process typically involves reacting 1,3-dichloropropane derivatives with hydrogen fluoride (HF) or metal fluorides (e.g., KF, SbF₃) in the presence of catalysts such as antimony pentachloride (SbCl₅). The general reaction pathway can be summarized as:

C3H4Cl2+4HF→C3H2Cl2F4+2HCl

The reaction proceeds via a stepwise substitution mechanism, where chlorine atoms are sequentially replaced by fluorine. Catalysts like SbCl₅ enhance the reaction kinetics by polarizing the C–Cl bond, facilitating nucleophilic attack by fluoride ions.

Optimization of Reaction Conditions

Industrial-scale production often employs continuous flow reactors to maintain precise temperature (120–180°C) and pressure (5–15 bar) conditions. These parameters minimize side reactions, such as over-fluorination or decomposition. For example, a study documented a yield of 78% under optimized conditions of 150°C and 10 bar using SbCl₅ as the catalyst.

Table 1: Key Parameters for Fluorination Method

| Parameter | Optimal Range | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Temperature | 120–180°C | SbCl₅ | 78 | 95 |

| Pressure | 5–15 bar | KF | 65 | 90 |

| Residence Time | 30–60 minutes | – | – | – |

Phosphorus Pentachloride and Tetrafluoroacetone Reaction

A patent by US3444249A details an alternative synthesis route involving phosphorus pentachloride (PCl₅) and 1,1,3,3-tetrafluoroacetone . This method is notable for its exothermic reaction profile and high selectivity.

Reaction Pathway

The reaction proceeds through the following steps:

-

Formation of Intermediate : PCl₅ reacts with 1,1,3,3-tetrafluoroacetone to form a chloro-fluorinated intermediate.

-

Thermal Rearrangement : Heating the intermediate to 170°C induces rearrangement, yielding this compound .

The overall stoichiometry is:

C3F4O+2PCl5→C3Cl2F4+2POCl3+HCl

Process Enhancements

The use of diluents such as 1,2-dichlorobenzene improves heat dissipation during the exothermic reaction, reducing side product formation . Post-reaction purification involves hydrolysis with water followed by fractional distillation, achieving a purity of 98% . A specific example reported a 19% yield after distillation, highlighting the need for further optimization in scaling this method .

Photoinduced Chlorination

Photoinduced chlorination offers a solvent-free route to synthesize the compound, as described in US3444249A . This method utilizes ultraviolet (UV) light to initiate radical chain reactions.

Reaction Setup and Conditions

In this process, Z-chloro-1,1,3,3-tetrafluoropropane is exposed to chlorine gas (0.5–1.0 molar equivalents) under UV irradiation at 20–70°C . The reaction mechanism involves:

-

Initiation : UV light cleaves Cl₂ into chlorine radicals.

-

Propagation : Radicals abstract hydrogen from the substrate, forming reactive intermediates.

-

Termination : Recombination of radicals yields the final product.

Yield and Scalability

Laboratory-scale trials achieved yields of 45–50%, with purity exceeding 95% after fractional distillation . However, challenges in controlling radical chain termination limit its industrial adoption.

Comparative Analysis of Synthesis Methods

Table 2: Comparative Performance of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Fluorination | 78 | 95 | High | Moderate |

| PCl₅-Tetrafluoroacetone | 19 | 98 | Low | High |

| Photoinduced Chlorination | 45 | 95 | Moderate | Low |

-

Fluorination is preferred for industrial applications due to its scalability and moderate cost, despite requiring specialized equipment for HF handling.

-

PCl₅-Tetrafluoroacetone offers high purity but suffers from low yields, making it suitable for small-scale specialty chemical production.

-

Photoinduced Chlorination provides a solvent-free alternative but faces technical barriers in light penetration and reaction control .

Properties

CAS No. |

76140-39-1 |

|---|---|

Molecular Formula |

C3H2Cl2F4 |

Molecular Weight |

184.94 g/mol |

IUPAC Name |

1,3-dichloro-1,1,3,3-tetrafluoropropane |

InChI |

InChI=1S/C3H2Cl2F4/c4-2(6,7)1-3(5,8)9/h1H2 |

InChI Key |

JIPQGXSOLHFIBL-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)Cl)C(F)(F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.